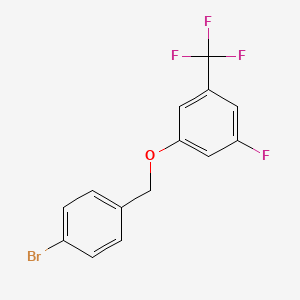
2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,2,2-trifluoroethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with trifluoroethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazines with various functional groups depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.
Hydrolysis: The hydrolysis products are typically triazine derivatives with hydroxyl or other substituents.
科学的研究の応用
2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The trifluoroethoxy groups enhance its ability to interact with hydrophobic pockets in proteins, while the triazine ring provides a stable scaffold for binding.
類似化合物との比較
Similar Compounds
Cyanuric Chloride: A precursor in the synthesis of 2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine, used in various chemical reactions.
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with different substituents, used in the synthesis of herbicides and other chemicals.
2,4,6-Triethoxy-1,3,5-triazine: Similar in structure but with ethoxy groups instead of trifluoroethoxy groups, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical properties such as increased hydrophobicity and stability. These properties make it particularly useful in applications requiring robust and stable compounds.
特性
CAS番号 |
851030-19-8 |
|---|---|
分子式 |
C7H4ClF6N3O2 |
分子量 |
311.57 g/mol |
IUPAC名 |
2-chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C7H4ClF6N3O2/c8-3-15-4(18-1-6(9,10)11)17-5(16-3)19-2-7(12,13)14/h1-2H2 |
InChIキー |
VZVABEMPLUVTOY-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)F)OC1=NC(=NC(=N1)Cl)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


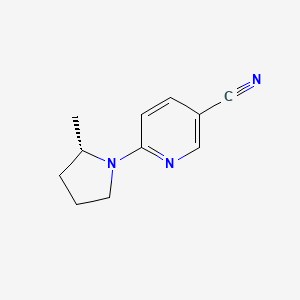
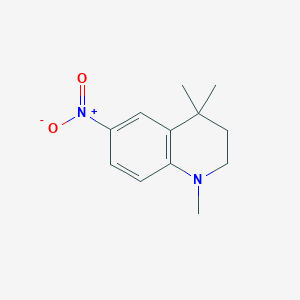

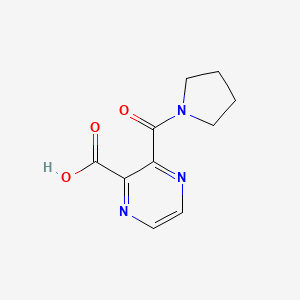
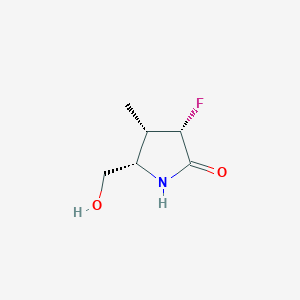

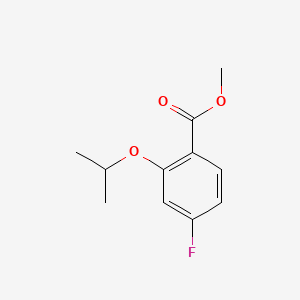

![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
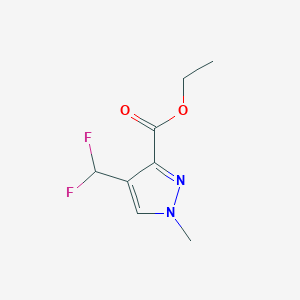
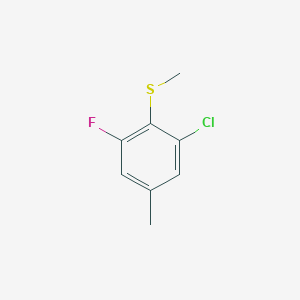
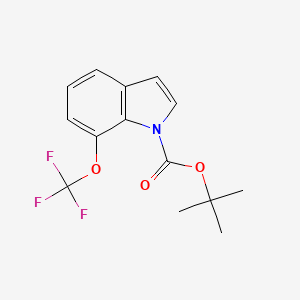
![tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate](/img/structure/B14026353.png)
